molecular formula C13H23NO2 B14867081 Methyl 9-aminospiro[5.5]undecane-3-carboxylate

Methyl 9-aminospiro[5.5]undecane-3-carboxylate

Cat. No.: B14867081
M. Wt: 225.33 g/mol
InChI Key: LGHUJISUSACSGL-UHFFFAOYSA-N
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Description

Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a spiro compound characterized by a unique bicyclic structure. Spiro compounds, including spiro[5.5]undecane derivatives, are known for their intriguing conformational and configurational properties. The compound’s structure includes a spiro junction where two rings share a single atom, contributing to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-aminospiro[5.5]undecane-3-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by functional group modifications. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-aminospiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino or ester positions .

Scientific Research Applications

Methyl 9-aminospiro[5.5]undecane-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9-aminospiro[5.5]undecane-3-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-aminospiro[5.5]undecane-3-carboxylate is unique due to its specific combination of functional groups and the spiro[5.5]undecane skeleton. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications .

Biological Activity

Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interaction with GABA receptors and implications in immunomodulation. This article discusses its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 173405-78-2
  • InChI Key : YLKHACHFJMCIRE-UHFFFAOYSA-N

The compound features a spirocyclic structure that is crucial for its biological activity, particularly in modulating receptor interactions.

Interaction with GABA Receptors

Recent studies have highlighted the role of this compound as a modulator of gamma-aminobutyric acid (GABA) receptors, specifically:

  • GABA_A Receptors : The compound has been shown to act as a positive allosteric modulator at GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system (CNS) .
  • GABA_B Receptors : There is emerging evidence that suggests potential interactions with GABA_B receptors, contributing to its overall pharmacological profile .

These interactions suggest that the compound may have therapeutic potential in treating conditions characterized by dysregulated GABAergic signaling, such as anxiety disorders and epilepsy.

Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties:

  • T Cell Modulation : The compound influences T cell proliferation and activity, potentially leading to immunosuppressive effects. This could be beneficial in autoimmune diseases where T cell activity is detrimental .

Toxicity and Safety Profile

According to data from PubChem, this compound exhibits certain toxicity profiles:

  • Acute Toxicity : Harmful if swallowed (H302) and causes skin irritation (H315). These factors must be considered when evaluating its therapeutic use .

Research Findings and Case Studies

A summary of key studies on this compound is presented in the table below:

Study ReferenceFocusKey Findings
Structure-Activity RelationshipIdentified the compound as a potent GABA_A receptor modulator with submicromolar binding affinity.
Immunomodulatory EffectsDemonstrated effects on T cell activation, suggesting potential applications in autoimmune conditions.
Toxicity AssessmentHighlighted safety concerns regarding acute toxicity and skin irritation upon exposure.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

methyl 3-aminospiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H23NO2/c1-16-12(15)10-2-6-13(7-3-10)8-4-11(14)5-9-13/h10-11H,2-9,14H2,1H3

InChI Key

LGHUJISUSACSGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC1)CCC(CC2)N

Origin of Product

United States

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